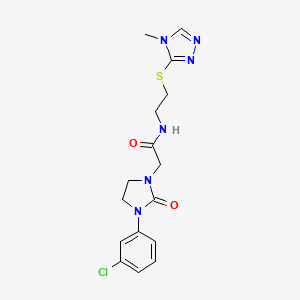
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is a useful research compound. Its molecular formula is C16H19ClN6O2S and its molecular weight is 394.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is a synthetic derivative belonging to the class of imidazolidinone compounds. Its unique structural features suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20ClN3O2, with a molecular weight of approximately 357.8 g/mol. It appears as a white to off-white powder that is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO). The melting point is reported between 214–216°C .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazolidinone moiety allows for nucleophilic substitutions and cyclization reactions, which can enhance its pharmacological profile. Studies suggest that modifications in the structure significantly influence its interaction with biological targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing various biochemical pathways .
Antimicrobial Activity
Research indicates that compounds similar to this imidazolidinone derivative have demonstrated significant antimicrobial properties. For instance, derivatives containing the triazole moiety have been noted for their effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways .
Anticancer Properties
Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines. For example, triazole derivatives have been reported to possess anticancer activity through mechanisms such as inducing apoptosis and inhibiting cell proliferation. Specific tests on melanoma and breast cancer cell lines have revealed promising results, indicating that modifications in the compound's structure could enhance its selectivity and potency against cancer cells .
Case Studies
- Cytotoxicity Assessment : In one study, synthesized triazole derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that compounds with a similar structural framework could inhibit the migration of cancer cells, suggesting potential applications as antimetastatic agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O2 |
| Molecular Weight | 357.8 g/mol |
| Solubility | Insoluble in water |
| Melting Point | 214–216°C |
| Biological Targets | Enzymes, receptors |
| Potential Activities | Antimicrobial, anticancer |
Propriétés
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O2S/c1-21-11-19-20-15(21)26-8-5-18-14(24)10-22-6-7-23(16(22)25)13-4-2-3-12(17)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWXQGQSXDNKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














